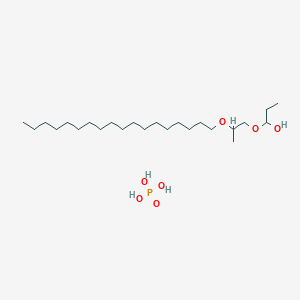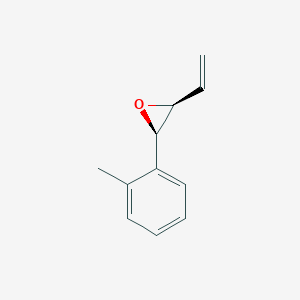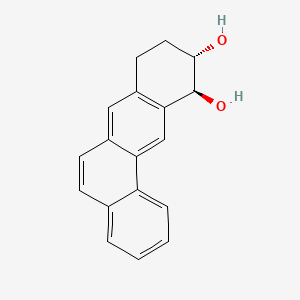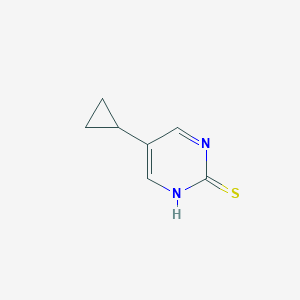![molecular formula C12H18O6 B14347170 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate CAS No. 91766-36-8](/img/structure/B14347170.png)
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is an organic compound with a complex structure that includes multiple acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-3-(hydroxymethyl)-2-methylidenebutyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate involves its interaction with specific molecular targets. The acetate groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Acetyloxy)-3-methoxyphenyl acetate
- 2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- (Acetyloxy)(2-bromophenyl)methyl acetate
Uniqueness
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is unique due to its multiple acetate groups and the presence of a methylidene group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propiedades
Número CAS |
91766-36-8 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2,3-bis(acetyloxymethyl)but-3-enyl acetate |
InChI |
InChI=1S/C12H18O6/c1-8(5-16-9(2)13)12(6-17-10(3)14)7-18-11(4)15/h12H,1,5-7H2,2-4H3 |
Clave InChI |
YLPGWCLERZZSCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(COC(=O)C)C(=C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)





![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)

